2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one
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Overview
Description
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Scientific Research Applications
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of polymers and other industrial materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of diethylamine with a piperazine derivative. One common method is the alkylation of piperazine with diethylamine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Another piperazine derivative with applications in medicinal chemistry.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and as a research tool.
1-(2-Chlorophenyl)piperazine: Known for its use in the study of serotonin receptors.
Uniqueness
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its diethylamino group provides additional sites for chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(diethylamino)-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-12(4-2)9-10(14)13-7-5-11-6-8-13/h11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKIUMLFZFUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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